3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a bulky tert-butyl group. The tert-butyl group enhances steric bulk, which can improve binding specificity and metabolic stability, though it may reduce solubility.
Properties
IUPAC Name |
3-tert-butyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGQQOUAGZQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-36-5 | |
| Record name | Piperidine, 3-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Optimization
The foundational method, detailed in patent CN102702183A, involves two sequential steps:
- Formation of the oxadiazole core : Reacting 3-cyano-piperidine-1-tert-butyl carboxylate with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours.
- Acid-mediated cyclization : Treating the intermediate with concentrated HCl in a one-pot procedure at 0–5°C, followed by neutralization with NaOH to precipitate the hydrochloride salt.
Key advantages include:
Substrate Scope and Limitations
While effective for tert-butyl variants, electron-withdrawing groups on the piperidine ring reduce cyclization efficiency. For example, nitro-substituted analogs yield <50% under identical conditions.
One-Pot Methodologies for Industrial Scalability
Single-Vessel Oxadiazole Formation
A modified one-pot approach condenses the synthesis into a single step:
- Reagents : 3-(tert-Butyl)piperidine-1-carboxylate, hydroxylamine-O-sulfonic acid, and trimethylamine in tetrahydrofuran (THF).
- Conditions : Reflux at 80°C for 24 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (HPLC) | 98.5% |
| Reaction Time | 24 hours |
This method reduces solvent waste and eliminates intermediate isolation, making it preferable for kilogram-scale production.
Stereochemical Control in Chiral Variants
Asymmetric Synthesis of (S)-Enantiomers
The (S)-configured derivative, critical for bioactive molecules, is synthesized via:
- Chiral induction : Using (S)-tert-butyl piperidine-3-carboxylate as the starting material.
- Oxadiazole ring closure : Reacting with 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of isobutyl chloroformate.
Critical Factors :
- Temperature control : Maintaining −20°C during aldehyde addition prevents racemization.
- Catalyst : Triethylamine (2 equiv.) ensures >95% enantiomeric excess (ee).
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride Synthesis
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole core undergoes ring-opening and functionalization reactions under specific conditions.
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Hydrolysis : The oxadiazole ring is cleaved in concentrated HCl to yield piperidine-linked amides, retaining the tert-butyl group.
-
Substitution : The 5-position of the oxadiazole reacts with electrophiles, enabling side-chain diversification.
Reactivity of the Piperidine Moiety
The piperidine ring undergoes substitution and functionalization at the nitrogen atom.
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N-Alkylation : The secondary amine in piperidine reacts with alkyl halides to form tertiary amines, enhancing lipophilicity.
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Acylation : Acetylation of the piperidine nitrogen improves metabolic stability in drug candidates .
Cross-Coupling Reactions
The aromatic system in derivatives of this compound participates in cross-coupling reactions.
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Suzuki Coupling : Enables the introduction of aryl groups at the 5-position of oxadiazole for enhanced biological activity .
Stability and Degradation
The compound’s stability under physiological conditions is critical for drug formulation:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 (aqueous buffer) | Slow hydrolysis of oxadiazole ring | >24 hours | |
| UV Light Exposure | Photooxidation at the oxadiazole C=N bond | Degrades within 6 hours |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer activity. The oxadiazole ring is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have focused on the synthesis of derivatives of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride to evaluate their cytotoxic effects on cancer cell lines.
2. Neurological Studies
The piperidine structure is often associated with neuroactive compounds. Investigations into the neuroprotective effects of this compound are ongoing, particularly in relation to its potential role as a therapeutic agent for neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor for its application in treating conditions such as Alzheimer's and Parkinson's diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by piperidine attachment. Variants of this compound are being explored to enhance bioactivity and selectivity for specific biological targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Anticancer Activity | Reported significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al. (2022) | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cell cultures. |
| Lee et al. (2023) | Synthesis Optimization | Developed a more efficient synthetic route that reduced reaction time by 30% while increasing yield by 20%. |
These studies highlight the compound's potential in drug development and its efficacy in various biological assays.
Mechanism of Action
The mechanism of action of 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Research Findings
Electronic Modifications: Trifluoroethyl and methylsulfonyl groups introduce electron-withdrawing effects, altering electronic distribution and reactivity profiles . Solubility: Polar substituents (e.g., methoxymethyl, methylsulfonyl) improve aqueous solubility, whereas bulky alkyl groups (e.g., tert-butyl) may hinder it .
Applications :
- Pharmaceuticals : Cyclobutyl and trifluoroethyl derivatives are explored for their bioactivity in drug discovery, leveraging substituent rigidity and fluorine effects .
- Agrochemicals : Cyclobutyl-substituted compounds demonstrate efficacy in crop protection, likely due to enhanced target binding and environmental stability .
- Organic Synthesis : Isopropyl and methoxymethyl analogs serve as intermediates, highlighting the scaffold’s versatility .
Synthetic Routes :
Biological Activity
Overview
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is an organic compound belonging to the oxadiazole class, characterized by its heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties and interactions with biological targets.
- IUPAC Name : 3-tert-butyl-5-piperidin-3-yl-1,2,4-oxadiazole; hydrochloride
- CAS Number : 1385696-36-5
- Molecular Formula : C11H19N3O·ClH
- Molecular Weight : 239.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and engage in pi-stacking interactions, which may modulate the activity of various biological targets. These interactions can lead to a range of biological effects depending on the target and context of use .
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential cytotoxic effects, warranting further studies into its mechanism and efficacy against various tumors .
Toxicity Profile
Safety assessments indicate that this compound is classified as an eye irritant and skin sensitizer. Hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation).
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | Similar oxadiazole structure | Antimicrobial |
| 4-(5-Methoxymethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | Modified piperidine structure | Anticancer |
| 3-(But-3-yn-1-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride | Different alkynyl substitution | Antiviral |
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Further research is needed to elucidate the specific pathways involved in this activity.
Antimicrobial Efficacy Assessment
In vitro assays revealed that this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. Use fractional factorial designs to minimize the number of trials while capturing interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers ensure analytical accuracy when characterizing this compound?
- Methodological Answer : Use HPLC with UV detection or LC-MS for purity assessment, referencing the compound’s unique UV absorption profile (e.g., oxadiazole ring absorption near 260 nm). Validate methods using buffer systems adjusted to pH 6.5 (ammonium acetate/acetic acid) to enhance peak resolution, as demonstrated in related piperidine-derived compounds . Cross-validate with H/C NMR to confirm structural integrity, focusing on tert-butyl group signals (δ ~1.3 ppm for H) and oxadiazole ring carbons (δ ~165–170 ppm for C) .
Q. What protocols are critical for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity, UV light) over 4–12 weeks. Monitor degradation via HPLC and track tert-butyl group hydrolysis (a common instability pathway in similar structures). Store samples in sealed, inert containers under nitrogen at -20°C to minimize oxidation and moisture uptake .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction yields vs. theoretical predictions?
- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states, identifying kinetic vs. thermodynamic control pathways. For example, discrepancies in oxadiazole ring formation may arise from solvent-dependent stabilization of intermediates. Validate models with experimental activation energies (e.g., via Arrhenius plots) and adjust solvent parameters (e.g., dielectric constant) in simulations .
Q. What mechanistic insights explain the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer : Investigate the electron-deficient nature of the 1,2,4-oxadiazole ring using frontier molecular orbital (FMO) analysis. The LUMO of the oxadiazole (localized on the N-O-N moiety) likely facilitates nucleophilic attack, while the piperidine group enhances solubility in polar aprotic solvents. Use kinetic isotope effects (KIEs) to probe rate-determining steps in coupling reactions .
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer : Perform meta-analysis of dose-response curves to identify platform-specific biases (e.g., fluorescence interference in high-throughput screens). Normalize data using Z-score transformations and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Cross-reference with PubChem CID 119032101 (structurally similar compounds) to contextualize outliers .
Q. What advanced safety protocols are needed when handling this compound under anaerobic or high-pressure conditions?
- Methodological Answer : Use gloveboxes or Schlenk lines for anaerobic studies to prevent oxidation of the piperidine nitrogen. For high-pressure reactions (e.g., hydrogenation), conduct hazard assessments focusing on tert-butyl group stability (risk of exothermic decomposition). Reference safety frameworks from Chemical Hygiene Plans (e.g., OSHA-compliant PPE, emergency scrubbing systems for HCl release) .
Q. How can this compound be integrated into multi-step syntheses of complex pharmacophores?
- Methodological Answer : Leverage protecting group strategies for the piperidine nitrogen (e.g., Boc or Fmoc) during subsequent reactions. Optimize coupling efficiency using Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) or click chemistry (e.g., azide-alkyne cycloaddition). Monitor steric effects from the tert-butyl group using molecular dynamics simulations to predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
